N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14990083
InChI: InChI=1S/C18H14Cl2N2O2/c19-12-6-5-11(15(20)9-12)7-8-21-18(24)14-10-17(23)22-16-4-2-1-3-13(14)16/h1-6,9-10H,7-8H2,(H,21,24)(H,22,23)
SMILES:
Molecular Formula: C18H14Cl2N2O2
Molecular Weight: 361.2 g/mol

N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide

CAS No.:

Cat. No.: VC14990083

Molecular Formula: C18H14Cl2N2O2

Molecular Weight: 361.2 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide -

Specification

Molecular Formula C18H14Cl2N2O2
Molecular Weight 361.2 g/mol
IUPAC Name N-[2-(2,4-dichlorophenyl)ethyl]-2-oxo-1H-quinoline-4-carboxamide
Standard InChI InChI=1S/C18H14Cl2N2O2/c19-12-6-5-11(15(20)9-12)7-8-21-18(24)14-10-17(23)22-16-4-2-1-3-13(14)16/h1-6,9-10H,7-8H2,(H,21,24)(H,22,23)
Standard InChI Key CRQKXSIDOFEZEZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCC3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of:

  • Quinoline core: A bicyclic aromatic system with nitrogen at position 1.

  • 2-Hydroxy group: Introduces acidity (pKa ~8–10) and hydrogen-bonding capacity.

  • 4-Carboxamide substituent: A 2-(2,4-dichlorophenyl)ethyl group attached via an amide linkage.

Molecular Formula: C₁₉H₁₅Cl₂N₂O₂
Molecular Weight: 398.25 g/mol .

Structural Analog Comparison

Comparative analysis with related compounds reveals key modifications influencing bioactivity:

CompoundSubstituent at 4-CarboxamideMolecular Weight (g/mol)LogP
N-[2-(2,4-Dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide2-(2,4-Dichlorophenyl)ethyl398.25~3.8*
2-Hydroxy-4-quinolincarboxylic acid -COOH189.172.19
2-(2,4-Dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide 4-Ethoxyphenyl437.34.5

*Estimated via computational tools.

The dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability compared to simpler analogs .

Synthesis and Physicochemical Properties

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous quinolinecarboxamides are synthesized via:

  • Quinoline Core Formation: Skraup or Doebner-Miller synthesis using aniline derivatives.

  • Hydroxylation: Introduction of the 2-hydroxy group via oxidative methods (e.g., H₂O₂/Fe²⁺) .

  • Carboxamide Functionalization:

    • Step 1: Activation of 4-carboxylic acid (e.g., using thionyl chloride).

    • Step 2: Amidation with 2-(2,4-dichlorophenyl)ethylamine in the presence of coupling agents like EDCI .

Yield Optimization: Industrial-scale production likely employs continuous stirred-tank reactors (CSTRs) for improved mixing and thermal control .

Physicochemical Characteristics

  • Solubility: Low aqueous solubility (<0.1 mg/mL) due to high lipophilicity; soluble in DMSO or ethanol .

  • Melting Point: Estimated >250°C (based on analogs like 2-hydroxy-4-quinolincarboxylic acid, which melts >300°C) .

  • Stability: Susceptible to photodegradation; storage recommended under inert atmosphere .

Biological Activity and Mechanisms

Enzyme Inhibition

Quinolinecarboxamides are known to inhibit enzymes critical in inflammatory pathways:

  • Cyclooxygenase-2 (COX-2): Structural analogs demonstrate IC₅₀ values in the nanomolar range by occupying the hydrophobic active site .

  • Phosphodiesterases (PDEs): The dichlorophenyl group may enhance PDE4 binding, reducing cAMP degradation and modulating immune responses .

Immunomodulatory Effects

Laquinimod, a related 3-quinolinecarboxamide, suppresses experimental autoimmune encephalomyelitis (EAE) by downregulating pro-inflammatory cytokines (e.g., TNF-α, IL-17) . While untested, N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide may share this mechanism due to structural homology.

Applications in Drug Development

Autoimmune Disorders

  • Multiple Sclerosis (MS): Laquinimod (phase II clinical trials) reduces relapse rates by 40% in MS patients . Structural modifications in the target compound could optimize blood-brain barrier penetration.

  • Rheumatoid Arthritis: Quinolinecarboxamides inhibit synovial fibroblast proliferation, a hallmark of joint inflammation .

Oncology

  • Topoisomerase Inhibition: Chloroquine analogs intercalate DNA and stabilize topoisomerase-DNA complexes, inducing apoptosis in leukemia cells .

  • Angiogenesis Suppression: VEGF receptor binding is modulated by the hydroxyquinoline scaffold .

Comparison with Structural Analogs

Bioactivity vs. Lipophilicity

  • 2-(2,4-Dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide : Higher logP (4.5) correlates with prolonged half-life but increased hepatotoxicity risk.

  • 2-Hydroxy-4-quinolincarboxylic acid : Lower logP (2.19) improves renal clearance but reduces CNS penetration.

Toxicity Profiles

  • Dichlorophenyl Derivatives: Show dose-dependent hepatotoxicity in canine models (ALT elevation >3× baseline) .

  • Hydroxyquinolines: Renal tubular necrosis observed at high doses (>100 mg/kg) .

Future Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability using LC-MS/MS.

  • Targeted Delivery: Develop nanoparticle formulations to mitigate toxicity.

  • Dual-Action Derivatives: Incorporate PDE4/COX-2 inhibitory motifs for synergistic anti-inflammatory effects.

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